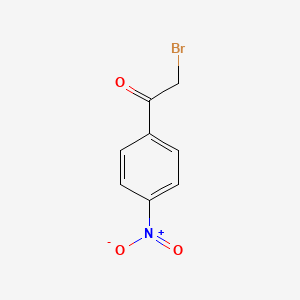

2-Bromo-4'-nitroacetophenone

Overview

Description

2-Bromo-4’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is also known by its synonyms, ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide . This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fourth position on the acetophenone ring. It is widely used in organic synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-nitroacetophenone can be synthesized through the bromination of 4’-nitroacetophenone. The reaction typically involves the addition of bromine to a solution of 4’-nitroacetophenone in a suitable solvent such as chlorobenzene. The reaction is initiated at a low temperature (around 18°C) and the bromine is added dropwise while maintaining the temperature between 26-28°C. After the addition of bromine, the reaction mixture is heated to remove hydrogen bromide, resulting in the formation of 2-Bromo-4’-nitroacetophenone .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-nitroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of azides or thiols derivatives.

Reduction: Formation of 2-Bromo-4’-aminoacetophenone.

Oxidation: Formation of various oxidation states of the nitro group.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Bromo-4'-nitroacetophenone, with the molecular formula , is known for its role as an alkylating agent. It interacts with various biomolecules, notably binding covalently to cytochrome P-450 isozymes, which are crucial in drug metabolism. The compound selectively inhibits the catalytic activity of cytochrome P-450c, influencing various biochemical pathways .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Biochemistry

- Modification of Proteins : It is used to modify methionine residues in proteins such as alpha-chymotrypsin. This modification can affect protein function and stability .

- Epoxide Hydrolase Inhibition : The compound serves as an inhibitor for epoxide hydrolases, enzymes that convert epoxides to dihydrodiols, thereby playing a role in metabolic processes .

Pharmaceutical Chemistry

- Antioxidant Properties : Studies have demonstrated that this compound exhibits antioxidant effects in model organisms like Caenorhabditis elegans, potentially extending their lifespan through mechanisms involving insulin signaling pathways .

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceuticals, including antibiotic compounds like chloramphenicol .

Organic Chemistry

- Building Block for Synthesis : The compound is utilized as a building block for synthesizing heterocyclic compounds and other organic materials, contributing to advancements in synthetic methodologies .

Study on Antioxidation and Lifespan Extension

A pivotal study investigated the effects of this compound on C. elegans. The findings revealed that this compound significantly improved locomotion behavior and reproductive capacity while enhancing resistance to thermal stress. The study quantified the lifespan extension and antioxidant activity through controlled experiments, demonstrating a clear correlation between treatment concentration and biological outcomes .

Impact on Cytochrome P-450 Isozymes

Research focusing on the interaction between this compound and rat liver microsomal cytochrome P-450 enzymes highlighted its selective inhibition properties. The study provided insights into the biochemical pathways affected by this compound, emphasizing its potential utility in drug development and toxicology studies .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Protein modification (alpha-chymotrypsin) | Alters protein function; affects enzymatic activity |

| Pharmaceutical Chemistry | Antioxidant effects in C. elegans | Extends lifespan; enhances stress resistance |

| Organic Chemistry | Synthesis of heterocyclic compounds | Used as a building block; facilitates complex syntheses |

Mechanism of Action

The mechanism of action of 2-Bromo-4’-nitroacetophenone involves its role as an alkylating agent. It binds covalently to specific amino acid residues in proteins, such as cysteine, leading to the inactivation of enzymes like cytochrome P-450 . Additionally, it has been shown to exert antioxidant effects through the insulin pathway in biological systems .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4’-methoxyacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-3’-nitroacetophenone

- 2,4’-Dibromoacetophenone

- 2-Bromo-4’-fluoroacetophenone

Uniqueness

2-Bromo-4’-nitroacetophenone is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-Bromo-4'-nitroacetophenone (BrNAP) is an organic compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a bromine atom and a nitro group, which contribute to its reactivity. It acts primarily as an alkylating agent , targeting thiol groups in proteins, notably affecting cytochrome P-450 enzymes. Research indicates that BrNAP covalently binds to cysteine residues in these enzymes, leading to inhibition of their catalytic activity .

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrN O3 |

| Molecular Weight | 244.07 g/mol |

| CAS Number | 99-81-0 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Recent studies have demonstrated that BrNAP exhibits antioxidant properties , particularly in the nematode Caenorhabditis elegans. In a controlled experiment, various concentrations of BrNAP were administered to both wild-type and mutant strains of C. elegans. The results indicated that the compound significantly improved locomotion and reproductive capacity while extending lifespan under oxidative stress conditions .

Key Findings:

- Increased Lifespan: The treated nematodes showed a notable increase in lifespan compared to controls.

- Improved Locomotion: Enhanced motor behavior was observed, indicating potential neuroprotective effects.

- Heat Stress Resistance: BrNAP-treated nematodes exhibited greater survival rates under elevated temperatures .

Table 2: Effects of this compound on C. elegans

| Concentration (µg/ml) | Lifespan Increase (%) | Locomotion Improvement (%) | Survival Rate at 35°C (%) |

|---|---|---|---|

| 1 | 20 | 30 | 40 |

| 5 | 35 | 50 | 60 |

| 10 | 50 | 70 | 80 |

Case Studies and Applications

- Modification of Methionine Residues : BrNAP is utilized in biochemical research to modify methionine residues in proteins like alpha-chymotrypsin, enhancing our understanding of enzyme mechanisms.

- Neurodegenerative Disease Research : A novel RP-UHPLC-MS/MS method incorporating BrNAP has been developed for analyzing metabolites related to neurodegenerative diseases such as Alzheimer's. This method has shown significant alterations in metabolite levels in patient plasma samples, suggesting potential diagnostic applications .

- Cytochrome P-450 Inhibition : A study focused on the inactivation mechanism of rat liver microsomal cytochrome P-450c by BrNAP revealed that it uncouples NADPH utilization from oxygen consumption during product formation, providing insights into drug metabolism and toxicity .

Q & A

Q. What are the established synthetic routes for 2-Bromo-4'-nitroacetophenone, and how is its purity validated in research settings?

Basic Research Focus

this compound is synthesized via bromination of 4'-nitroacetophenone using bromine (Br₂) or hydrobromic acid (HBr) in acidic conditions. The reaction typically proceeds under controlled temperatures (20–25°C) to avoid over-bromination . Post-synthesis, purity is validated using:

- HPLC (High-Performance Liquid Chromatography) to confirm ≥95% purity .

- NMR (¹H and ¹³C) to verify structural integrity, with characteristic peaks for bromine (δ ~4.5 ppm for CH₂Br) and nitro groups (δ ~8.2 ppm for aromatic protons) .

- Melting Point Analysis : Lit. range 94–99°C .

Recommendations :

- Standardize buffer conditions (pH 7.0, no detergents).

- Use isoform-specific inhibitors (e.g., ketoconazole for P-450c) as controls .

Q. How can this compound be utilized as a derivatizing agent in advanced analytical techniques such as UHPLC-MS/MS for metabolite analysis?

Advanced Research Focus

The compound derivatizes tryptophan metabolites to enhance detection sensitivity in UHPLC-MS/MS:

- Protocol : React metabolites (e.g., kynurenine) with this compound in acetone (12h, room temperature) .

- Optimization : Use a 1:1.2 molar ratio (metabolite:derivatizing agent) for maximal yield .

- Detection : Derivatives show 5–10x lower detection limits vs. underivatized analytes .

Properties

IUPAC Name |

2-bromo-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUPVGIGAMCMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059202 | |

| Record name | 2-Bromo-4'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-81-0 | |

| Record name | 4-Nitrophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4'-nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4'-nitroacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NDY44R4NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.